Pioglitazone Sulfonic Acid Impurity

Description

Significance of Impurity Control in Pharmaceutical Research

The presence of impurities, even in trace amounts, can significantly affect the quality, safety, and efficacy of a pharmaceutical product. jpionline.org Some impurities may be pharmacologically active, potentially leading to unexpected side effects or altering the intended therapeutic action of the drug. ajptr.com Others may be toxic or genotoxic, posing a direct risk to patient health. bohrium.com Therefore, the identification, quantification, and control of impurities are fundamental aspects of pharmaceutical development and manufacturing. globalpharmatek.com

The process of identifying and characterizing all potential impurities in a drug substance is known as impurity profiling. bohrium.com This comprehensive analysis is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). ajptr.combohrium.com Effective impurity control ensures the consistency of the drug product from batch to batch, safeguarding patient safety and ensuring the reliability of the therapeutic outcome. globalpharmatek.com

Overview of Pioglitazone (B448) as an Active Pharmaceutical Ingredient (API)

Pioglitazone is an oral anti-diabetic agent belonging to the thiazolidinedione (TZD) class of drugs. nih.govwikipedia.org It is used in the management of type 2 diabetes mellitus. nih.gov The primary mechanism of action of Pioglitazone involves the selective activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor. wikipedia.orgdrugbank.com This activation leads to an increase in the transcription of insulin-responsive genes, which in turn enhances tissue sensitivity to insulin (B600854) and reduces glucose production in the liver. drugbank.com

Chemically, Pioglitazone is designated as (±)-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione. ingentaconnect.com It is typically administered as a hydrochloride salt. hres.ca The synthesis of Pioglitazone is a multi-step process, and like any synthetic route, it can give rise to various process-related impurities and degradation products. ingentaconnect.comingentaconnect.com

Classification and Regulatory Guidelines for Pharmaceutical Impurities

Pharmaceutical impurities are broadly categorized by the ICH into three main types: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.com

Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. They may include starting materials, by-products, intermediates, degradation products, and reagents. jpionline.org

Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or other residual materials. jpionline.org

Residual Solvents: These are organic volatile chemicals used during the synthesis or purification of the drug substance or in the formulation of the drug product. gmpinsiders.com

The ICH has established a set of guidelines to ensure the quality and safety of pharmaceuticals. Key guidelines related to impurities include:

ICH Q3A(R2): This guideline focuses on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgfda.gov It sets thresholds for reporting, identification, and qualification of impurities. ich.org

ICH Q3B(R2): This guideline provides guidance on the content and qualification of impurities in new drug products. gmpinsiders.comeuropa.eupmda.go.jp It addresses degradation products of the API and reaction products of the API with excipients or container closure systems. pmda.go.jp

ICH Q3C(R9): This guideline deals with the control of residual solvents in pharmaceutical products. ich.org

ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.org

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org For instance, the reporting threshold is the level above which an impurity must be reported, while the identification threshold is the level above which the structure of the impurity must be determined. uspnf.com The qualification threshold is the level above which the biological safety of the impurity must be established. uspnf.com

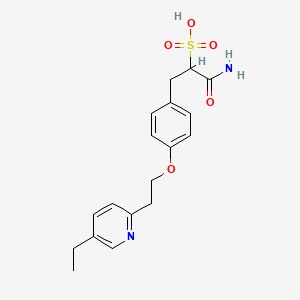

Defining Pioglitazone Sulfonic Acid Impurity in the Pharmaceutical Context

This compound is a specific organic impurity associated with the drug Pioglitazone. clearsynth.com It is identified by the CAS Number 625853-73-8. clearsynth.compharmaffiliates.comcalpaclab.com The chemical name for this impurity is 1-amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid. clearsynth.com

| Attribute | Information | Reference |

|---|---|---|

| Chemical Name | 1-amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid | clearsynth.com |

| CAS Number | 625853-73-8 | clearsynth.compharmaffiliates.comcalpaclab.com |

| Molecular Formula | C18H22N2O5S | pharmaffiliates.comcalpaclab.com |

| Molecular Weight | 378.44 g/mol | pharmaffiliates.comcalpaclab.com |

| Category | Pioglitazone Impurity | clearsynth.com |

This impurity is considered a process-related impurity or a degradation product of Pioglitazone. clearsynth.com Its presence in the final drug substance must be monitored and controlled within the limits set by regulatory authorities to ensure the quality and safety of Pioglitazone-containing medications. clearsynth.com The formation of such impurities can be influenced by various factors during synthesis and storage, including pH, temperature, and the presence of oxidizing agents. chalcogen.roajpaonline.com Stress degradation studies are often performed to identify potential degradation products like this compound. ingentaconnect.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-2-13-3-6-15(20-12-13)9-10-25-16-7-4-14(5-8-16)11-17(18(19)21)26(22,23)24/h3-8,12,17H,2,9-11H2,1H3,(H2,19,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXIVIFUPLEQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858317 | |

| Record name | 1-Amino-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-1-oxopropane-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625853-73-8 | |

| Record name | α-(Aminocarbonyl)-4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzeneethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625853-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-1-oxopropane-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Purification Strategies for Pioglitazone Sulfonic Acid Impurities

Preparative Chromatography Techniques for Impurity Enrichment

Preparative chromatography stands as a fundamental technique in the purification of pharmaceutical compounds, enabling the separation and collection of impurities in sufficient amounts for structural analysis and the creation of reference standards. The selection of a specific chromatographic method is contingent on the impurity's physicochemical characteristics and the required levels of purity and yield.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a robust and extensively utilized method for isolating polar impurities, such as sulfonic acid derivatives, from the less polar pioglitazone (B448) API. While the underlying principle mirrors that of analytical HPLC, Prep-HPLC is scaled up to process larger sample volumes and to collect purified fractions of the target compound. ingentaconnect.com

The successful isolation of pioglitazone impurities often involves an initial enrichment from the mother liquor of pioglitazone hydrochloride synthesis. ingentaconnect.com This enriched mixture is then subjected to Prep-HPLC for final purification. ingentaconnect.comingentaconnect.com A C18 column is commonly employed for this purpose, as it is effective in separating compounds with a range of polarities. ingentaconnect.com The mobile phase, a critical factor for achieving optimal separation, typically consists of an aqueous buffer (like trifluoroacetic acid in water) and an organic modifier such as acetonitrile. ingentaconnect.com Gradient elution, where the concentration of the organic modifier is systematically increased, is frequently used to resolve the impurity from the main pioglitazone peak and other related substances. ingentaconnect.com

| Parameter | Condition |

|---|---|

| Column | Zorbax SB C18 (250 mm x 9.4 mm i.d.), 5 µm |

| Mobile Phase A | Water: Trifluoroacetic acid (100:0.05 v/v) |

| Mobile Phase B | Acetonitrile: Trifluoroacetic acid (100:0.05 v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV at 225 nm |

Following separation, the fractions containing the sulfonic acid impurity are collected. The solvent is then removed, usually through lyophilization or evaporation, to yield the purified impurity in solid form. Analytical HPLC is subsequently used to confirm the purity of the isolated compound. ingentaconnect.com

Preparative Thin Layer Chromatography (Prep-TLC) presents a more straightforward and economical alternative to Prep-HPLC for impurity isolation. rochester.edu This technique utilizes a larger and thicker stationary phase layer, typically silica (B1680970) gel, compared to analytical TLC. rochester.eduwikipedia.org The sample mixture is applied as a continuous band on the plate, which is then developed using a suitable mobile phase. rochester.edu

For separating a polar sulfonic acid impurity from the less polar pioglitazone, a polar stationary phase like silica gel is suitable. wikipedia.orgchemrxiv.org The mobile phase is typically a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol). wikipedia.org The ratio of these solvents is fine-tuned to achieve the best possible separation. After the plate is developed, the separated bands are visualized, often using UV light. rochester.edu The band corresponding to the sulfonic acid impurity is physically scraped from the plate, and the compound is then extracted from the silica gel using a highly polar solvent. rochester.educhemrxiv.org Evaporation of the solvent yields the purified impurity. While Prep-TLC offers lower resolution and efficiency than Prep-HPLC, it is a valuable method for initial purification steps or when only small quantities of the impurity are required. rochester.edu

Non-Chromatographic Isolation Methodologies

Beyond chromatographic techniques, non-chromatographic methods are often used as a preliminary step to enrich the impurity before final purification. veeprho.com These methods leverage differences in physical and chemical properties, such as solubility and acidity, between pioglitazone and its sulfonic acid impurity.

One prevalent non-chromatographic method is extraction . veeprho.comnih.gov Given that sulfonic acids are strongly acidic, their solubility is highly dependent on the pH of the aqueous solution. By manipulating the pH of a solution containing both pioglitazone and its sulfonic acid impurity, it is possible to selectively extract one of the components.

Another technique is crystallization . google.com Fractional crystallization can be effective if the sulfonic acid impurity and pioglitazone have significantly different solubilities in a specific solvent system. google.comnewdrugapprovals.org This can lead to the selective crystallization of one component, thereby enriching the other in the remaining solution (mother liquor). This process requires careful optimization of the solvent, temperature, and cooling profile. google.com

Challenges in Isolation and Purification of Trace Sulfonic Acid Impurities

The isolation and purification of sulfonic acid impurities present at trace levels in pioglitazone are accompanied by several significant hurdles:

Low Concentration: These impurities often exist in minute quantities, making their detection and subsequent isolation a considerable challenge that necessitates highly sensitive analytical instruments and effective enrichment strategies. researchgate.netamericanpharmaceuticalreview.com

Structural Similarity: The structural resemblance between the sulfonic acid impurities and the parent pioglitazone molecule can lead to similar behaviors in chromatographic systems, complicating their separation. researchgate.net

High Polarity: The pronounced polarity of sulfonic acids can result in poor retention and distorted peak shapes on conventional reversed-phase HPLC columns. Specialized columns or the use of mobile phase additives may be required to achieve satisfactory separation. chemrxiv.orglibretexts.org

Potential for Lability: Some sulfonic acid derivatives may be unstable under certain pH, temperature, or light conditions, which could lead to their degradation during the isolation and purification process. researchgate.netacs.orgresearchgate.net

Co-elution with Other Impurities: In complex impurity profiles, the sulfonic acid impurity may elute at the same time as other related substances, making its isolation even more difficult. americanpharmaceuticalreview.com

Structural Elucidation and Confirmation of Pioglitazone Sulfonic Acid Impurity

Proposed Chemical Structure: 1-amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid and Related Sulfonic Acid Structures

The impurity is identified by the chemical name 1-amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid. clearsynth.comqcchemical.com This structure suggests a significant transformation of the parent Pioglitazone (B448) molecule. Specifically, it indicates the oxidative cleavage of the thiazolidinedione ring, a core structural feature of Pioglitazone.

The formation of sulfonic acid impurities can occur through various degradation pathways, often initiated by oxidative stress. nih.govingentaconnect.com The thiazolidinedione ring in Pioglitazone is susceptible to oxidation, which can lead to the opening of the ring and subsequent formation of a sulfonic acid group. The proposed structure retains the side chain of Pioglitazone, which includes the 5-ethylpyridin-2-yl ethoxy phenyl group, but the thiazolidinedione moiety is replaced by an amino-oxopropane-sulfonic acid chain.

Interpretation of Detailed Spectroscopic Data

To confirm the proposed structure, a combination of spectroscopic methods is employed. These techniques provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

Mass Spectral Data (Molecular Formula, Isotopic Pattern)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of an unknown compound. For the proposed impurity, the molecular formula is C18H22N2O5S. pharmaffiliates.com The expected mass spectral data would include a protonated molecular ion [M+H]+ peak corresponding to this formula.

Table 1: Predicted Mass Spectral Data for Pioglitazone Sulfonic Acid Impurity

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C18H22N2O5S |

| Monoisotopic Mass | 378.1253 g/mol |

| Protonated Molecular Ion [M+H]+ | m/z 379.1325 |

| Isotopic Pattern | The presence of a sulfur atom would result in a characteristic isotopic pattern, with an A+2 peak (from the 34S isotope) approximately 4.4% of the intensity of the monoisotopic peak. |

NMR Chemical Shift Assignments and Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The predicted chemical shifts for the proposed structure would differ significantly from those of Pioglitazone, particularly in the region corresponding to the cleaved thiazolidinedione ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ethyl-CH3 | ~1.2 | t | ~7.5 |

| Ethyl-CH2 | ~2.6 | q | ~7.5 |

| Pyridine-H | ~7.2-8.3 | m | - |

| Ethoxy-CH2 | ~3.1-4.4 | m | - |

| Aromatic-H | ~6.8-7.2 | m | - |

| CH2-Aromatic | ~3.0-3.3 | m | - |

| CH-SO3H | ~4.0-4.5 | dd | ~4, 8 |

| NH2 | ~7.5-8.5 | br s | - |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl-CH3 | ~15 |

| Ethyl-CH2 | ~25 |

| Pyridine (B92270) Carbons | ~120-160 |

| Ethoxy-CH2 | ~65-70 |

| Aromatic Carbons | ~115-160 |

| CH2-Aromatic | ~35-40 |

| CH-SO3H | ~60-70 |

IR Absorption Band Analysis for Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. The IR spectrum of the sulfonic acid impurity would show characteristic bands that are absent in the spectrum of Pioglitazone.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

|---|---|

| O-H stretch (Sulfonic acid) | 3000-2500 (broad) |

| N-H stretch (Amine) | 3400-3200 |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 2980-2850 |

| C=O stretch (Amide) | 1680-1630 |

| S=O stretch (Sulfonic acid) | 1250-1150 and 1080-1040 |

| C-O stretch (Ether) | 1275-1200 |

| C-N stretch (Amine) | 1250-1020 |

Confirmation by Comparison with Synthesized Reference Standards

While spectroscopic data provides strong evidence for the proposed structure, definitive confirmation requires the synthesis of an authentic reference standard of the impurity. nih.govingentaconnect.com This synthesized standard can then be analyzed using the same analytical techniques (e.g., HPLC, MS, NMR, IR) as the isolated impurity. Co-elution in HPLC and identical spectroscopic data between the impurity and the reference standard provide unambiguous confirmation of the structure. The synthesis of such an impurity would likely involve a multi-step process starting from intermediates that are structurally related to the Pioglitazone side chain.

Elucidation of Novel or Unreported Sulfonic Acid Impurities

The identification of novel or unreported impurities is a continuous process in pharmaceutical analysis. Forced degradation studies are often employed to generate potential degradation products under stressed conditions such as heat, light, acid, base, and oxidation. ingentaconnect.comajpaonline.comingentaconnect.com These studies can reveal previously unknown degradation pathways and lead to the formation of novel impurities.

For Pioglitazone, oxidative stress conditions are particularly relevant for the formation of sulfonic acid impurities. nih.govingentaconnect.com The use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the sensitive detection and preliminary characterization of these novel impurities based on their fragmentation patterns. nih.gov Subsequent isolation using techniques like preparative HPLC, followed by full spectroscopic characterization (NMR, IR), is necessary for complete structural elucidation. nih.gov

Synthesis and Characterization of Pioglitazone Sulfonic Acid Impurity Reference Standards

Design of Synthetic Routes for Impurity Preparation

The synthesis of the Pioglitazone (B448) Sulfonic Acid Impurity, chemically known as 1-amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid clearsynth.com, requires a strategic approach that diverges from the main synthesis route of Pioglitazone. The design of a synthetic route for this specific impurity would logically start from a key intermediate of Pioglitazone or a closely related analogue.

A plausible synthetic strategy would involve the introduction of a sulfonic acid group onto a precursor molecule that already contains the core structure of Pioglitazone, or a significant portion of it. The challenge lies in the selective sulfonation of the desired position without causing unwanted side reactions or degradation of the parent molecule.

One potential route could start from a precursor to the thiazolidinedione ring formation. For instance, a key intermediate in many Pioglitazone syntheses is 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde google.com. This aldehyde could be subjected to a reaction sequence that introduces the aminopropanesulfonic acid moiety.

Alternatively, a route could be designed starting from a molecule that already contains the sulfonic acid group, which is then elaborated to build the rest of the Pioglitazone-like structure. However, the former approach of modifying a late-stage Pioglitazone intermediate is often more convergent and efficient for producing small quantities of an impurity reference standard.

Chemical Synthesis Methodologies for Sulfonic Acid Analogs

The key chemical transformation in the synthesis of the Pioglitazone Sulfonic Acid Impurity is the introduction of the sulfonic acid group. Several methodologies can be employed for the synthesis of sulfonic acid analogs.

One common method is the Strecker synthesis , which can be adapted for the preparation of α-aminosulfonic acids. This would involve the reaction of an aldehyde or ketone with an amine and a source of sulfite (B76179), such as sodium bisulfite. In the context of the this compound, a suitable aldehyde precursor would be required.

Another approach is the sulfonation of a suitable precursor . This could involve direct sulfonation using reagents like sulfur trioxide or chlorosulfonic acid. However, these reagents are highly reactive and may lack the necessary selectivity, potentially leading to multiple sulfonated products or degradation of the starting material. Therefore, milder and more selective sulfonating agents would be preferred.

A more controlled method would be the nucleophilic substitution of a leaving group with a sulfite or a protected thiol that can be subsequently oxidized to a sulfonic acid. For example, a precursor with a halogen or a tosylate group at the target position could be reacted with sodium sulfite.

Given the structure of the this compound, a multi-step synthesis would likely be required, involving the careful selection of protecting groups to ensure that the reactive functional groups on the pyridine (B92270) and other parts of the molecule are not affected during the sulfonation step. The final step would typically involve the deprotection of any protecting groups to yield the desired sulfonic acid impurity.

Comprehensive Chromatographic and Spectroscopic Characterization of Synthesized Standards

Once synthesized, the this compound reference standard must be rigorously characterized to confirm its identity, purity, and concentration. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most widely used technique for the analysis of Pioglitazone and its impurities scispace.comingentaconnect.comderpharmachemica.com. A validated, stability-indicating HPLC method is essential to determine the purity of the synthesized standard and to separate it from any starting materials, by-products, or other related impurities. The development of such a method involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile), flow rate, and detection wavelength (typically in the UV region, e.g., 225 nm or 254 nm) scispace.comingentaconnect.com. The retention time of the synthesized standard would be a key identifier.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification power of mass spectrometry. LC-MS is invaluable for confirming the molecular weight of the synthesized impurity ingentaconnect.com. High-resolution mass spectrometry (HRMS) can provide the accurate mass, which helps in confirming the elemental composition of the molecule nih.gov.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule ingentaconnect.comingentaconnect.com. The spectrum of the this compound would be expected to show characteristic absorption bands for the sulfonic acid group (S=O stretching), as well as for the other functional groups present in the molecule, such as N-H, C=O, and C-O bonds.

Mass Spectrometry (MS): In addition to LC-MS, standalone mass spectrometry can provide information about the molecular weight and fragmentation pattern of the impurity nih.gov. This data is crucial for confirming the structure.

The data obtained from these techniques are collectively used to build a comprehensive profile of the reference standard.

Role of Reference Standards in Impurity Identification and Quantification

The synthesized and characterized this compound reference standard plays a crucial role in the quality control of Pioglitazone drug substance and drug products.

Impurity Identification: In routine analysis of Pioglitazone samples by HPLC, the appearance of any unknown peaks requires investigation. By injecting the reference standard of the this compound, analysts can compare the retention time of the unknown peak with that of the standard. A matching retention time provides strong evidence for the identity of the impurity. This is a fundamental requirement of regulatory bodies like the International Council for Harmonisation (ICH) ingentaconnect.com.

Impurity Quantification: Once identified, the level of the impurity in the API must be quantified to ensure it does not exceed the established safety thresholds. A calibrated reference standard of the this compound is used to prepare a calibration curve, which plots the detector response against the concentration of the standard. By comparing the response of the impurity peak in the sample chromatogram to the calibration curve, the exact amount of the impurity can be determined accurately derpharmachemica.comscispace.com. The use of a well-characterized reference standard ensures the reliability and accuracy of these quantitative measurements, which is essential for batch release and regulatory compliance.

Control Strategies and Regulatory Considerations for Pioglitazone Sulfonic Acid Impurities

Impurity Thresholds and Reporting Guidelines

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for the control of impurities in new drug substances, primarily through the International Council for Harmonisation (ICH) guidelines. gmp-compliance.orgfda.goveuropa.eu The key guidelines, ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, establish thresholds for reporting, identification, and qualification of impurities. ich.orgeuropa.eu

These thresholds are not specific to a single impurity but are based on the maximum daily dose (MDD) of the drug substance. For an API like Pioglitazone (B448), manufacturers must adhere to these thresholds for any unspecified impurity, including the sulfonic acid derivative.

Reporting Threshold: This is the level at which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose of up to 2 grams, the reporting threshold is typically 0.05%. fda.govich.org Any impurity found at or above this level must be documented.

Identification Threshold: This is the level at which the structure of an impurity must be determined. For a drug with an MDD between 10 mg and 2 g, this threshold is 0.10% or a total daily intake (TDI) of 1.0 mg, whichever is lower. fda.gov

Qualification Threshold: This is the level at which an impurity's biological safety must be established. For an MDD between 10 mg and 2 g, the qualification threshold is generally 0.15% or a 1.0 mg TDI, whichever is lower. fda.gov

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) also set specifications for impurities in their monographs, which manufacturers must meet. europa.eu Adherence to these guidelines ensures that the levels of Pioglitazone Sulfonic Acid Impurity in the final API are below the limits that would necessitate further safety qualification.

Table 1: ICH Impurity Thresholds for New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |

This table is based on data from the ICH Q3A(R2) guideline. ich.org

Strategies for Minimizing Sulfonic Acid Impurity Formation During Manufacturing

Minimizing the formation of the this compound requires a deep understanding of the synthetic route and the factors that contribute to its generation. google.com Since this impurity arises from oxidative degradation, control strategies focus on preventing oxidative conditions and ensuring the purity of all materials used in the synthesis. impurity.com

The synthesis of Pioglitazone can be approached through several routes, with a common method involving the Knoevenagel condensation followed by the reduction of a benzylidene intermediate. ingentaconnect.comgoogle.com The formation of the sulfonic acid impurity is linked to oxidative cleavage. Therefore, process optimization is key. impurity.com

Control of Oxidizing Agents: Strict control to avoid the presence of unwanted oxidizing agents throughout the synthesis and purification steps is crucial. This includes ensuring that solvents and reagents are free from peroxides and other oxidative contaminants.

Atmosphere Control: Conducting reactions under an inert atmosphere, such as nitrogen or argon, can prevent atmospheric oxygen from participating in side reactions that could lead to the formation of oxidative degradation products.

Temperature and pH Management: The stability of Pioglitazone and its intermediates is pH-dependent. europa.eu The rate of degradation, including oxidative cleavage, can be influenced by temperature and pH. derpharmachemica.com Optimizing these parameters during reaction, work-up, and purification steps can significantly reduce impurity formation. For instance, processes involving heating should be carefully controlled to the lowest effective temperature and for the minimum necessary duration. google.comgoogle.com

Purification Techniques: The purification of the final Pioglitazone API often involves recrystallization from specific solvent systems, such as dimethylformamide (DMF) with methanol (B129727) and/or acetone. google.comnewdrugapprovals.org The choice of solvents and the cooling profile during crystallization are optimized to selectively precipitate pure Pioglitazone, leaving impurities like the sulfonic acid derivative in the mother liquor. google.com

The quality of the final API is intrinsically linked to the quality of the starting materials and intermediates. pharmacompass.comprocurementresource.com A comprehensive quality control strategy for all incoming materials is a fundamental component of Good Manufacturing Practices (GMP). pharmacompass.com

Starting Material Specifications: Strict specifications must be established for all raw materials, including key starting materials like 4-[2-(5-ethyl-2-pyridinyl)-ethoxy]-benzaldehyde and thiazolidine-2,4-dione. procurementresource.com These specifications should include tests for identity, purity, and the absence of contaminants that could catalyze or contribute to oxidative degradation.

In-Process Controls (IPCs): Testing is performed at critical points during the manufacturing process to monitor the quality of intermediates. europa.eu This ensures that any deviation from the expected quality is detected and rectified early, preventing the carry-over of impurities into the final product. For example, IPCs can confirm the complete reduction of intermediates, as incomplete reactions can sometimes lead to side products. google.com

Supplier Qualification: Manufacturers must qualify their raw material suppliers to ensure a consistent and reliable source of high-quality materials. This involves audits and testing of supplier batches to verify that their materials meet the required standards. nih.gov

Quality Control (QC) and Quality Assurance (QA) in Pioglitazone API Production

A robust Quality Management System, encompassing both Quality Control (QC) and Quality Assurance (QA), is essential for consistently producing high-quality Pioglitazone API that meets all regulatory specifications. pharmacompass.com

Quality Control (QC): QC involves the testing of raw materials, intermediates, and the final API to ensure they conform to established specifications. For Pioglitazone, this includes specific tests for related substances to detect and quantify impurities like the sulfonic acid derivative. nih.gov High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. derpharmachemica.comresearchgate.net

Quality Assurance (QA): QA is a broader concept that covers all aspects of the manufacturing process. It ensures that procedures are in place to prevent errors and deviations. This includes process validation, equipment qualification, operator training, and thorough documentation of all manufacturing steps. QA provides confidence that the process is under control and will consistently yield a product of the required quality. nih.gov

Stability Studies: Forced degradation studies are conducted to understand the degradation pathways of Pioglitazone under stress conditions such as heat, light, hydrolysis (acidic and basic), and oxidation. derpharmachemica.comimpactfactor.org These studies help to identify potential degradation products, including the sulfonic acid impurity, and are crucial for developing stability-indicating analytical methods. amazonaws.com Long-term stability studies on the API confirm its shelf-life and appropriate storage conditions. europa.eu

Analytical Method Validation for Regulatory Submission Requirements

To ensure that the this compound is accurately monitored and controlled, the analytical methods used for its detection and quantification must be rigorously validated according to ICH Q2(R1) guidelines. fda.govresearchgate.net A validated, stability-indicating HPLC method is required for regulatory submissions. derpharmachemica.com

Validation demonstrates that the analytical procedure is suitable for its intended purpose. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. The method must be able to separate the this compound peak from the main Pioglitazone peak and other related substances. derpharmachemica.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Linearity studies for the sulfonic acid impurity would cover the expected concentration range, from the reporting threshold up to a level above the specification limit. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst, inter-equipment). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ for the this compound must be at or below the reporting threshold of 0.05%. fda.gov

Table 2: Example Parameters from a Validated HPLC Method for Pioglitazone Impurities

| Parameter | Typical Performance Characteristic |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 |

| Accuracy (Recovery) | 95.1% to 105.4% |

| Precision (RSD) | < 1.4% (Intra-day), < 0.9% (Inter-day) |

| Limit of Detection (LOD) | < 0.002% (with respect to test concentration) |

| Limit of Quantitation (LOQ) | < 0.006% (with respect to test concentration) |

This table presents a summary of typical validation results from published research on analytical methods for Pioglitazone impurities. researchgate.netresearchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.